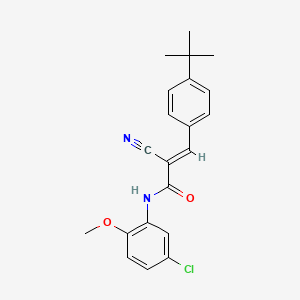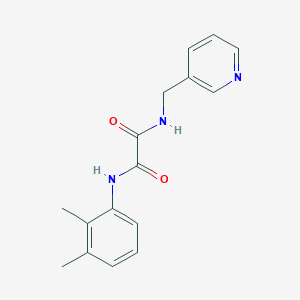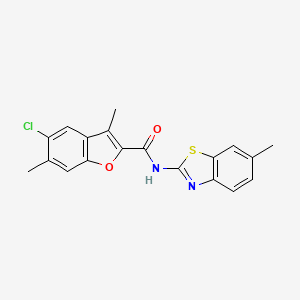![molecular formula C30H33N3O7 B4998521 3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate, also known as DMBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBC was first synthesized in the late 1990s, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is not fully understood, but it is believed to involve the intercalation of the molecule into DNA, leading to the stabilization of DNA double helix and the inhibition of DNA replication and transcription. This compound has also been shown to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of DNA replication and transcription, the induction of apoptosis in cancer cells, and the generation of ROS. This compound has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate in lab experiments is its high selectivity for damaged DNA. This makes it a valuable tool for studying DNA damage and repair mechanisms. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment to detect its fluorescence.
Future Directions
There are several potential future directions for research on 3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate. One area of interest is the development of new this compound derivatives with improved selectivity and efficacy as anticancer agents. Another direction is the use of this compound as a tool for studying DNA damage and repair mechanisms in various disease states, including cancer, neurodegenerative diseases, and aging. Additionally, this compound could be used as a diagnostic tool for detecting DNA damage in clinical settings.
Synthesis Methods
The synthesis of 3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate involves several steps, including the reaction of 3-(2-bromoethyl)-9-ethyl-9H-carbazole with 3,4-dimethoxybenzoyl chloride and piperazine in the presence of a base. The resulting intermediate is then treated with oxalic acid to yield this compound oxalate. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been found to have several potential applications in scientific research. One of its main uses is as a fluorescent probe for detecting DNA damage. This compound can selectively bind to damaged DNA, and its fluorescence properties can be used to visualize and quantify the extent of DNA damage in cells and tissues. This compound has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3.C2H2O4/c1-4-31-24-8-6-5-7-22(24)23-17-20(9-11-25(23)31)19-29-13-15-30(16-14-29)28(32)21-10-12-26(33-2)27(18-21)34-3;3-1(4)2(5)6/h5-12,17-18H,4,13-16,19H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNCAOILPCOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C51.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)
![3,4,5-trimethoxy-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4998456.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998473.png)

![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)


![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)


![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)